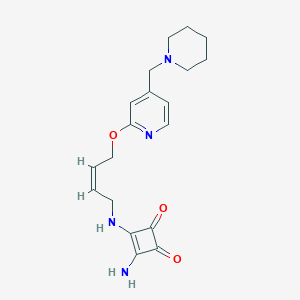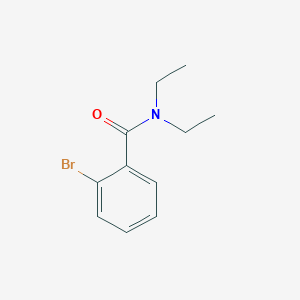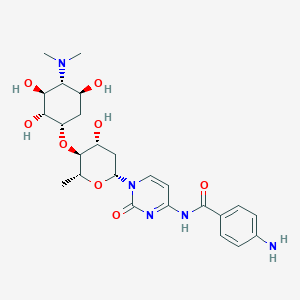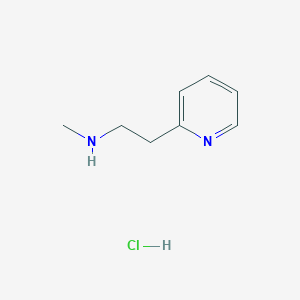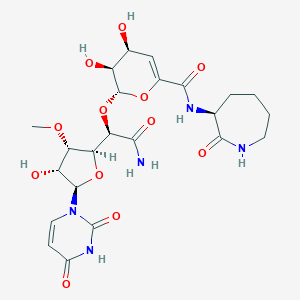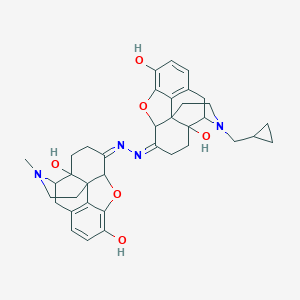
Methyl (4-hydroxy-4-methylpentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-hydroxy-4-methylpentyl)carbamate, also known as Carbaryl, is an insecticide that is widely used in agriculture and horticulture to control pests. It is a white crystalline solid that is soluble in water and has a melting point of 142-147°C. Carbaryl is one of the most commonly used insecticides in the world due to its effectiveness and low toxicity to mammals.
Mécanisme D'action
Methyl (4-hydroxy-4-methylpentyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Methyl (4-hydroxy-4-methylpentyl)carbamate has been shown to have a range of biochemical and physiological effects on insects, including disruption of the nervous system, inhibition of feeding and digestion, and interference with reproduction. In mammals, carbaryl has been shown to have low toxicity, although high doses can cause neurological effects such as tremors and convulsions.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-hydroxy-4-methylpentyl)carbamate has several advantages for use in laboratory experiments, including its low cost, ease of use, and effectiveness against a wide range of insect pests. However, its use is limited by its toxicity to non-target organisms, including humans, and its potential to accumulate in the environment.
Orientations Futures
There are several areas of future research that could be pursued with regards to carbaryl and its use as an insecticide. One area of research could focus on developing new formulations of carbaryl that are more effective against target pests while minimizing the impact on non-target organisms. Another area of research could focus on the development of new insecticides that are less toxic and have a lower impact on the environment. Finally, research could be conducted to investigate the long-term effects of carbaryl exposure on human health and the environment.
Méthodes De Synthèse
Methyl (4-hydroxy-4-methylpentyl)carbamate can be synthesized by reacting methylamine with 1-naphthol in the presence of a carbonyl compound. The resulting product is then treated with phosgene to form the final product, methyl (4-hydroxy-4-methylpentyl)carbamate.
Applications De Recherche Scientifique
Methyl (4-hydroxy-4-methylpentyl)carbamate has been extensively studied for its insecticidal properties and its impact on the environment. It has been used in scientific research to study the effects of insecticides on the behavior and physiology of insects. Methyl (4-hydroxy-4-methylpentyl)carbamate has also been used in studies to investigate the impact of insecticides on non-target organisms, such as birds, fish, and other wildlife.
Propriétés
Numéro CAS |
105941-78-4 |
|---|---|
Nom du produit |
Methyl (4-hydroxy-4-methylpentyl)carbamate |
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
methyl N-(4-hydroxy-4-methylpentyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,11)5-4-6-9-7(10)12-3/h11H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
KXKKBAOUMIOVOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCNC(=O)OC)O |
SMILES canonique |
CC(C)(CCCNC(=O)OC)O |
Synonymes |
Carbamic acid, (4-hydroxy-4-methylpentyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



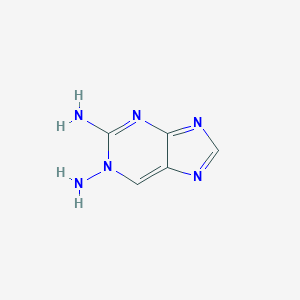
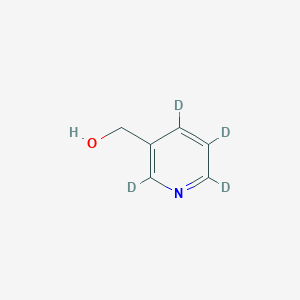
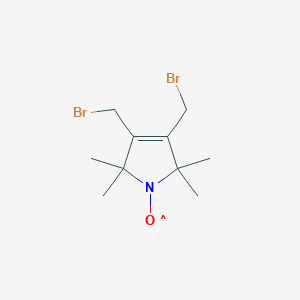
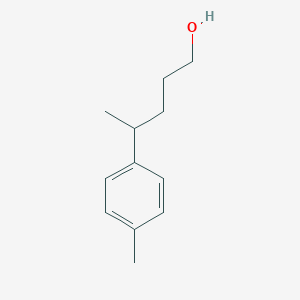
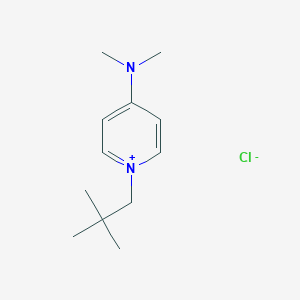
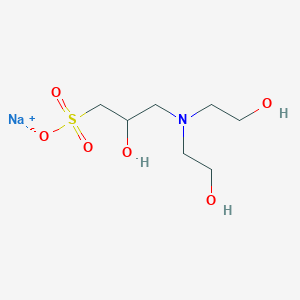
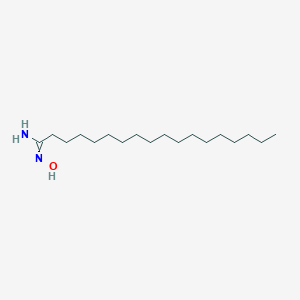
![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)
